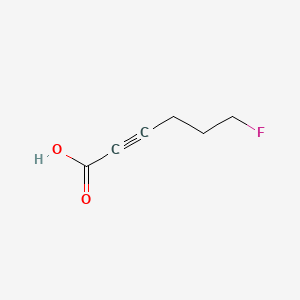
6-Fluorohex-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluorohex-2-ynoic acid is an organic compound characterized by the presence of a fluorine atom attached to a hexynoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorohex-2-ynoic acid typically involves the introduction of a fluorine atom into a hexynoic acid structure. One common method is the fluorination of hex-2-ynoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to ensure the selective introduction of the fluorine atom without affecting the triple bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials.
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluorohex-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different fluorinated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄).
Major Products: The major products formed from these reactions include various fluorinated carboxylic acids, alkenes, and alkanes, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Fluorohex-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Fluorohex-2-ynoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects.
Comparación Con Compuestos Similares
Hex-2-ynoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Chlorohex-2-ynoic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
6-Bromohex-2-ynoic acid: Similar structure with a bromine atom, used in different chemical reactions and applications.
Uniqueness: 6-Fluorohex-2-ynoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity
Propiedades
Fórmula molecular |
C6H7FO2 |
|---|---|
Peso molecular |
130.12 g/mol |
Nombre IUPAC |
6-fluorohex-2-ynoic acid |
InChI |
InChI=1S/C6H7FO2/c7-5-3-1-2-4-6(8)9/h1,3,5H2,(H,8,9) |
Clave InChI |
NFDFCJJTGUPXPK-UHFFFAOYSA-N |
SMILES canónico |
C(CC#CC(=O)O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)
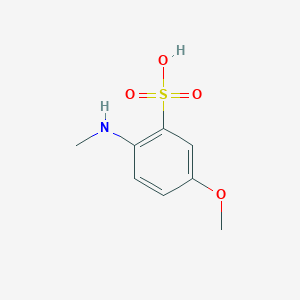
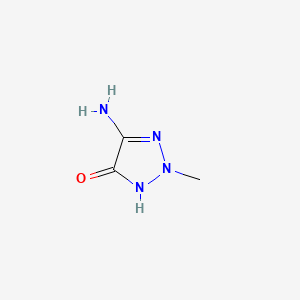
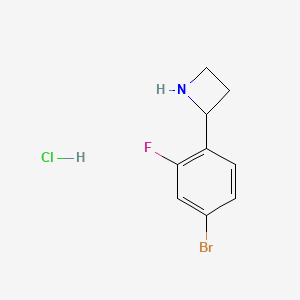

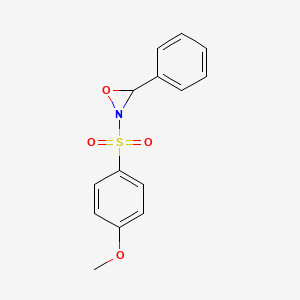
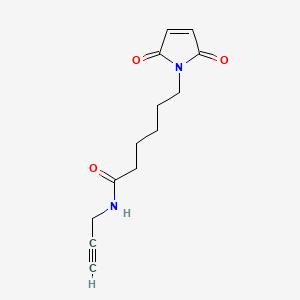
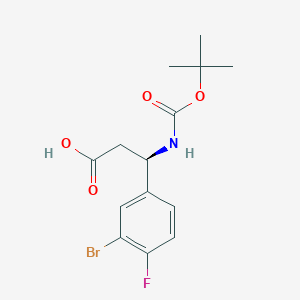
![Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13488932.png)


amine](/img/structure/B13488948.png)

